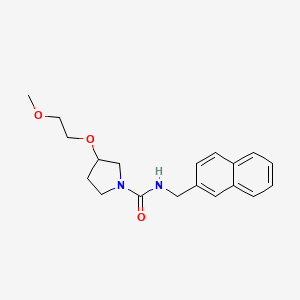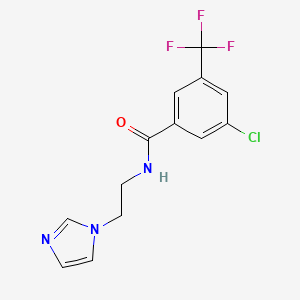![molecular formula C17H22N4O B7633378 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633378.png)
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea, also known as BPEU, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. BPEU is a white solid that is soluble in organic solvents and has a molecular weight of 327.43 g/mol.
Mécanisme D'action
The mechanism of action of 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea is not well understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or proteins in the target organism. For example, this compound has been found to inhibit the growth of cancer cells by inhibiting the enzyme glycogen synthase kinase-3β (GSK-3β). This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In diabetic rats, this compound has been found to decrease blood glucose levels and improve insulin sensitivity. In insects, this compound has been found to inhibit the activity of acetylcholinesterase, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have potent biological activity. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to design experiments and interpret results.
Orientations Futures
There are several future directions for research on 1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the identification of the specific enzymes or proteins that this compound targets, which could lead to the development of more targeted therapies. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea is synthesized by reacting 1-benzyl-4-chloropyrazole with 3-(2-methylprop-2-enyl)urea in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions. The resulting product is then purified by column chromatography or recrystallization. The synthesis of this compound has been optimized to increase the yield and purity of the product.
Applications De Recherche Scientifique
1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea has been studied for its potential use in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been found to have anticancer, antidiabetic, and antifungal properties. It has also been studied for its potential as an anti-inflammatory and analgesic agent. In agriculture, this compound has been found to have herbicidal and insecticidal properties. In material science, this compound has been studied for its potential use in the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
1-[1-(1-benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13(2)9-18-17(22)20-14(3)16-10-19-21(12-16)11-15-7-5-4-6-8-15/h4-8,10,12,14H,1,9,11H2,2-3H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZCCLPBSMHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)NC(=O)NCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)
![3-[(dimethylamino)methyl]-N-(1-oxaspiro[5.5]undecan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7633320.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)

![1-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7633346.png)
![N-[(4-chloro-2-methylphenyl)methyl]-5-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine](/img/structure/B7633354.png)
![2-[6-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methylamino]pyrazin-2-yl]oxyethanol](/img/structure/B7633357.png)
![1-Cyclohex-2-en-1-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633361.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633367.png)
![N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7633372.png)
![2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633380.png)
![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633388.png)
![3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7633390.png)